molecular formula C15H19N3O3S2 B2673927 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide CAS No. 1058398-18-7

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide

Cat. No.: B2673927
CAS No.: 1058398-18-7
M. Wt: 353.46
InChI Key: NVEMCJINFMBCFA-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Chemical Reactions Analysis

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-10-16-13-8-12(5-6-14(13)22-10)17-15(19)11-4-3-7-18(9-11)23(2,20)21/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEMCJINFMBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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